molecular formula C17H18N4O3S2 B2923073 (E)-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1203438-63-4

(E)-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide

Número de catálogo: B2923073
Número CAS: 1203438-63-4
Peso molecular: 390.48
Clave InChI: TUHCJYMXGJHTKT-UKTHLTGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(E)-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide" features a 1,2,4-triazol-5-one core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The triazolone ring is linked via an ethyl chain to an (E)-configured ethenesulfonamide group bearing a phenyl substituent. The stereoelectronic effects of the thiophene and ethenesulfonamide groups may influence conformational stability and target binding .

Propiedades

IUPAC Name

(E)-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-20-16(15-8-5-12-25-15)19-21(17(20)22)11-10-18-26(23,24)13-9-14-6-3-2-4-7-14/h2-9,12-13,18H,10-11H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHCJYMXGJHTKT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide , commonly referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of 354.43 g/mol. The structure includes a triazole ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer (HCT-116) cells. The cytotoxicity was assessed using the MTT assay, with IC50 values ranging from 5.42 μM to 30.25 μM across different cell lines . Notably, compounds derived from similar structures have shown promising results as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.76
Compound BA5497.82
Compound CHCT-11610.45

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. The presence of electron-withdrawing groups in its structure enhances its interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. Its structural components may interact with bacterial cell membranes or inhibit vital metabolic pathways in microorganisms . Further research is needed to elucidate the specific mechanisms involved.

Case Studies

A recent study explored the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The findings indicated that modifications in the substituents on the triazole ring significantly influenced the biological activity. For instance, compounds with thiophene substitutions exhibited enhanced potency against certain cancer cell lines compared to their non-thiophene counterparts .

Comparación Con Compuestos Similares

Structural Features

Target Compound vs. Triazole-Thiones (): Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone share the 1,2,4-triazole core but differ in key substituents:

  • Triazole Oxidation State: The target compound contains a triazolone (5-oxo) ring, whereas analogs in feature triazole-thiones (C=S at position 3). This difference impacts hydrogen-bonding capacity and tautomerism; triazolones cannot undergo thione-thiol tautomerism, enhancing conformational rigidity compared to thione derivatives .
  • Substituent Effects: The thiophen-2-yl group in the target compound introduces π-conjugation and moderate electron-withdrawing effects, contrasting with the 2,4-difluorophenyl and sulfonylphenyl groups in analogs.
  • Sulfonamide Linkage: The target’s ethenesulfonamide group offers greater rotational freedom than the aryl sulfonamides in analogs, which are constrained by aromatic conjugation. This flexibility may influence binding kinetics in biological targets .

Comparison with Triazole-Thiol Derivatives (): The compound in , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, shares a triazole-thione scaffold but lacks sulfonamide functionality. Instead, it incorporates chlorinated benzylidene groups, which enhance halogen bonding but reduce solubility.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for this compound, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and sulfonylation. Key steps include refluxing precursors (e.g., thiophene derivatives and triazole intermediates) in ethanol or absolute ethanol, followed by reduction with NaBH₄ .
  • Characterization : Critical techniques include:

  • IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • ¹H-NMR for verifying substituents (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm) and stereochemistry .
  • X-ray crystallography (using SHELXL for refinement) to resolve absolute configuration and hydrogen-bonding networks .

Q. How is crystallographic data processed to resolve structural ambiguities?

  • Tools : SHELXL is used for refining small-molecule structures, particularly for handling high-resolution or twinned data. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .
  • Validation : Cross-checking with spectroscopic data (e.g., NMR/IR) ensures consistency between solution-state and solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design : Use Design of Experiments (DoE) to test variables (e.g., solvent ratios, temperature, catalyst loading). For example, flow-chemistry setups enable precise control of reaction parameters (residence time, mixing efficiency) .
  • Case Study : In analogous triazole syntheses, ethanol/water (1:3) yielded >80% purity after recrystallization . Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. How are contradictions in spectroscopic data resolved during structural validation?

  • Multi-Technique Approach :

  • NMR assignments (e.g., NOESY for spatial proximity of protons) clarify regiochemical ambiguities .
  • Mass spectrometry confirms molecular weight in cases of overlapping NMR signals.
  • X-ray data provide definitive proof of stereochemistry, as seen in structurally related triazolones .

Q. What computational strategies predict the compound’s biological activity?

  • Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes). For example, sulfonamide derivatives show affinity for bacterial dihydropteroate synthase .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data to guide analog design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.